Structural and Electronic Differentiation
4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is structurally differentiated from simpler benzenesulfonyl chlorides by the presence of a para-substituted 2-oxopyrrolidin-1-yl heterocyclic ring. This modification introduces a distinct electronic and steric environment. Its calculated logP of 0.13–1.4 and aqueous solubility of 0.44 g/L place it in a unique physicochemical space compared to unsubstituted benzenesulfonyl chloride (logP ~1.4) or the more lipophilic 4-methylbenzenesulfonyl chloride (logP ~2.1). These differences are critical for modulating the properties of the final conjugated molecule [1].
| Evidence Dimension | Physicochemical Properties (LogP, Solubility) |
|---|---|
| Target Compound Data | logP = 0.13–1.4; Aqueous Solubility = 0.44 g/L (25 °C, calc.) |
| Comparator Or Baseline | Benzenesulfonyl chloride: logP ~1.4, low aqueous solubility. 4-Methylbenzenesulfonyl chloride (Tosyl chloride): logP ~2.1, low aqueous solubility. |
| Quantified Difference | Target compound logP is similar to or lower than the unsubstituted parent, with measurable aqueous solubility. It is significantly more polar than tosyl chloride (ΔlogP ≈ -1.0). |
| Conditions | Data compiled from PubChem, Chemblink, and vendor technical datasheets. |
Why This Matters
The specific logP and solubility profile of this sulfonyl chloride directly impacts the handling, purification, and ultimate pharmacokinetic properties of the derived products, making it a distinct choice for modulating compound polarity and aqueous compatibility.
- [1] PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. CID 2794593. National Center for Biotechnology Information, 2025. View Source
